Tetrathioaspirochlorine

Description

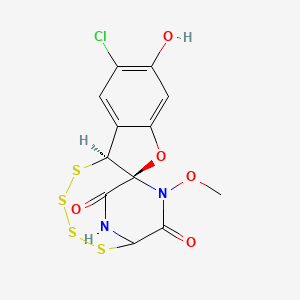

Tetrathioaspirochlorine is a sulfur-rich cyclodipeptide isolated from the fungus Aspergillus flavus . It belongs to a class of sulfur-bridged cyclodipeptides where the sulfur linkage resides outside the 2,5-diketopiperazine (2,5-DKP) ring . This compound exhibits potent antifungal activity, particularly against azole-resistant strains of Candida albicans, making it a candidate for addressing drug-resistant fungal infections . Its structural uniqueness lies in the incorporation of four sulfur atoms, distinguishing it from its parent compound, aspirochlorine .

Properties

Molecular Formula |

C12H9ClN2O5S4 |

|---|---|

Molecular Weight |

424.9 g/mol |

IUPAC Name |

(1S,9S)-6-chloro-5-hydroxy-17-methoxy-2-oxa-10,11,12,13-tetrathia-15,17-diazatetracyclo[12.2.2.01,9.03,8]octadeca-3,5,7-triene-16,18-dione |

InChI |

InChI=1S/C12H9ClN2O5S4/c1-19-15-10(17)9-14-11(18)12(15)8(21-23-24-22-9)4-2-5(13)6(16)3-7(4)20-12/h2-3,8-9,16H,1H3,(H,14,18)/t8-,9?,12+/m0/s1 |

InChI Key |

BYQXYZWYGWKZOQ-PFCYTDGNSA-N |

Isomeric SMILES |

CON1C(=O)C2NC(=O)[C@]13[C@H](C4=CC(=C(C=C4O3)O)Cl)SSSS2 |

Canonical SMILES |

CON1C(=O)C2NC(=O)C13C(C4=CC(=C(C=C4O3)O)Cl)SSSS2 |

Synonyms |

tetrathioaspirochlorine |

Origin of Product |

United States |

Comparison with Similar Compounds

Aspirochlorine

Structural Features :

- Aspirochlorine (also known as A30641 or oryzachlorine) shares a core 2,5-DKP scaffold with Tetrathioaspirochlorine but lacks the additional sulfur atoms .

- Contains chlorine substituents, contributing to its classification among organohalogen compounds .

Key Difference :

Sulfur-Bridged Cyclodipeptides with External Sulfur Linkages

Structural Features :

Mechanistic Insights :

Strobilurin B and Oudemansin B

Structural Features :

- These non-peptidic fungicides feature a β-methoxyacrylate moiety and are classified as organohalogens .

Key Difference :

- This compound’s peptide backbone and sulfur content differentiate its mode of action from strobilurins, which rely on halogenated aromatic structures .

Data Table: Comparative Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.